Methyl 4-fluorobenzoylacetate is an organic compound with the molecular formula and a molecular weight of 196.18 g/mol. It is characterized by the presence of a fluorine atom attached to the benzene ring, which influences its chemical properties and biological activities. The compound is typically a clear, colorless to pale yellow liquid and is soluble in organic solvents.
Methyl 4-fluorobenzoylacetate exhibits various biological activities. It has been studied for its potential as an antioxidant, which helps protect cells from oxidative stress. Additionally, it has shown hepatoprotective effects, indicating its potential in protecting liver cells from damage. Its unique structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies .
The synthesis of methyl 4-fluorobenzoylacetate can be achieved through several methods, with one common route involving the reaction of 4-fluoroacetophenone with dimethyl carbonate in the presence of sodium hydride as a base. The general procedure includes:
Methyl 4-fluorobenzoylacetate has several applications in different fields:
Interaction studies of methyl 4-fluorobenzoylacetate have revealed its potential as a substrate for certain cytochrome P450 enzymes, indicating that it may influence drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor, which could impact the metabolism of drugs processed by this enzyme . Further studies are needed to fully understand its interactions with other biological molecules.
Methyl 4-fluorobenzoylacetate shares structural similarities with other fluorinated aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-fluorobenzoylacetate | Fluorine at position 3 enhances different reactivity | |
Ethyl 3-fluorobenzoylacetate | Ethyl group increases lipophilicity | |
Methyl benzoate | No fluorine; serves as a baseline for comparison |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups and positions of substituents on the aromatic ring.
Irritant